molecular formula C13H14N2O3 B2485213 Methyl 4-(5-isopropyl-1,2,4-oxadiazol-3-YL)benzoate CAS No. 1166756-82-6

Methyl 4-(5-isopropyl-1,2,4-oxadiazol-3-YL)benzoate

Cat. No.: B2485213
CAS No.: 1166756-82-6
M. Wt: 246.266
InChI Key: DHQLCHGFDBAXBP-UHFFFAOYSA-N
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Description

Methyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate is an organic compound with the molecular formula C13H14N2O3 It is a derivative of benzoic acid and oxadiazole, featuring a methyl ester group and an isopropyl-substituted oxadiazole ring

Properties

IUPAC Name

methyl 4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8(2)12-14-11(15-18-12)9-4-6-10(7-5-9)13(16)17-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQLCHGFDBAXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. The reaction is carried out under reflux conditions to facilitate esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other nitrogen-containing heterocycles.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or other reduced heterocycles.

Scientific Research Applications

Chemical Applications

1. Building Block in Synthesis
Methyl 4-(5-isopropyl-1,2,4-oxadiazol-3-YL)benzoate serves as a crucial building block in the synthesis of more complex molecules. It is particularly useful in the development of new materials and catalysts. The compound's oxadiazole moiety allows for versatile reactions which can lead to a variety of derivatives with tailored properties.

2. Reaction Mechanisms
The compound can undergo several types of reactions:

  • Oxidation : This can yield carboxylic acids or other oxidized derivatives.
  • Reduction : Reduction reactions may convert the oxadiazole ring into other nitrogen-containing heterocycles.
  • Substitution Reactions : Electrophilic or nucleophilic substitutions can occur on both the benzene and oxadiazole rings, allowing for further functionalization.

Biological Applications

1. Medicinal Chemistry
In medicinal chemistry, this compound is being studied for its potential interactions with biological targets such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions that influence binding affinity and specificity.

2. Antimicrobial Properties
Preliminary studies suggest that derivatives of oxadiazoles exhibit antimicrobial activity. This compound may be explored for its potential to inhibit bacterial growth or serve as a scaffold for designing new antimicrobial agents.

Industrial Applications

1. Development of Polymers
The compound is also significant in the development of new polymers and materials with specific properties such as enhanced thermal stability or conductivity. Its structural characteristics allow it to be incorporated into polymer matrices, potentially improving material performance.

2. Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be utilized in formulating advanced coatings and adhesives. These applications take advantage of the compound's ability to enhance adhesion properties and durability in various environments.

Mechanism of Action

The mechanism of action of Methyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate
  • Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate
  • Methyl 4-(5-propyl-1,2,4-oxadiazol-3-yl)benzoate

Uniqueness

Methyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate is unique due to the presence of the isopropyl group on the oxadiazole ring, which can influence its chemical reactivity and interactions with biological targets. This structural feature may confer specific properties, such as enhanced stability or selectivity, making it a valuable compound for various applications.

Biological Activity

Methyl 4-(5-isopropyl-1,2,4-oxadiazol-3-YL)benzoate is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H14N2O3\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_3. The compound features a benzoate moiety linked to a 1,2,4-oxadiazole ring substituted with an isopropyl group. This unique structure contributes to its biological properties and interactions with various biological targets.

The biological activity of this compound is largely attributed to the oxadiazole ring, which can participate in hydrogen bonding and other interactions that influence binding affinity to biological targets. The compound may modulate the activity of enzymes or receptors involved in various physiological processes.

Key Mechanisms:

  • Enzyme Inhibition: this compound may inhibit specific enzymes by competing with natural substrates or altering enzyme conformation.
  • Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular function.

Biological Activity and Applications

Research has indicated several potential applications for this compound in pharmacology:

  • Antitumor Activity : Preliminary studies suggest that derivatives of oxadiazole compounds exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer models .
  • Antimicrobial Properties : Some oxadiazole derivatives have demonstrated antimicrobial activity against a range of pathogens. The interaction of the oxadiazole moiety with microbial targets may disrupt essential cellular processes .
  • Anti-inflammatory Effects : There is emerging evidence that compounds containing the oxadiazole structure can modulate inflammatory pathways. This could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications for drug development:

StudyFocusFindings
Metabolism StudyInvestigated metabolic pathways of oxadiazole derivatives; identified key biotransformation products relevant for pharmacokinetics.
In Vivo EfficacyEvaluated the efficacy of oxadiazole derivatives in animal models; highlighted their potential as selective inhibitors for therapeutic applications.
Antitumor ActivityReported significant cytotoxic effects on cancer cell lines; suggested further exploration into structure-activity relationships.

Q & A

What are the recommended analytical techniques to confirm the purity and structural integrity of Methyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate?

Level: Basic
Answer:
To ensure purity and structural accuracy, researchers should employ a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): Monitors purity by separating and quantifying impurities .
  • Nuclear Magnetic Resonance (NMR): Confirms molecular structure through analysis of proton (¹H) and carbon (¹³C) environments.
  • X-Ray Crystallography: Resolves crystal structure and validates stereochemistry using programs like SHELXL for refinement .

How can synthetic routes for this compound be optimized for higher yields?

Level: Basic
Answer:
Optimization strategies include:

  • Coupling Reactions: Use of amide bond-forming reagents (e.g., EDC/HOBt) for oxadiazole ring assembly.
  • Purification: Column chromatography with gradient elution to isolate intermediates.
  • Reagent Stoichiometry: Adjusting molar ratios of benzoate precursors and isopropyl-substituted oxadiazole intermediates to minimize side products (inferred from analogous syntheses in ).

What crystallographic parameters and software are critical for resolving the crystal structure of this compound?

Level: Advanced
Answer:
Key parameters and tools include:

  • Space Group and Unit Cell: Monoclinic systems (e.g., P2₁/c) with lattice parameters (e.g., a = 21.069 Å, b = 6.063 Å, c = 18.727 Å) .
  • Software: SHELX suite (SHELXD for structure solution, SHELXL for refinement) to process intensity data and generate crystallographic information files (CIFs) .
  • Hydrogen Bonding Analysis: Identification of intermolecular interactions (e.g., C–H···O bonds) to explain packing behavior .

How does the isopropyl substituent on the oxadiazole ring influence biological activity in receptor binding studies?

Level: Advanced
Answer:
Structure-Activity Relationship (SAR) studies reveal:

SubstituentD3 Receptor Ki (nM)Selectivity (D3/D2)
Methyl1.3345
Isopropyl2.6115
Cyclopropyl2.9100

The isopropyl group enhances steric bulk, reducing D3 binding affinity compared to methyl but improving solubility. Selectivity decreases due to weaker D2 receptor interactions .

How should researchers address contradictions in biological assay data, such as inconsistent receptor binding affinities?

Level: Advanced
Answer:
Methodological approaches include:

  • Assay Reprodubility: Replicate experiments under standardized conditions (temperature, pH, cell line).
  • Control Compounds: Use reference ligands (e.g., dopamine agonists) to validate assay systems.
  • Structural Confirmation: Ensure compound integrity via LC-MS post-assay to rule out degradation .

Can computational methods predict the interaction mechanisms of this compound with biological targets?

Level: Advanced
Answer:
Yes, methodologies include:

  • Molecular Docking: Tools like AutoDock Vina simulate binding poses in dopamine D3 receptor active sites.
  • Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • MD Simulations: Assess stability of ligand-receptor complexes over time (inferred from SAR analysis in ).

What are the stability considerations for this compound under varying pH and temperature conditions?

Level: Basic
Answer:

  • pH Stability: Avoid strongly acidic/basic conditions to prevent ester hydrolysis or oxadiazole ring opening.
  • Thermal Stability: Store at –20°C in inert atmospheres; degradation observed >100°C (analogous to ).
  • Light Sensitivity: Use amber vials to prevent photodegradation of the aromatic system .

How does this compound compare to its structural analogs in drug discovery applications?

Level: Advanced
Answer:

  • Fluorinated Analogs: Replacement of isopropyl with trifluoromethyl (e.g., Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate) improves membrane permeability but reduces selectivity .
  • Bioisosteres: Triazole derivatives (e.g., Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate) exhibit similar binding profiles but higher metabolic stability .

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